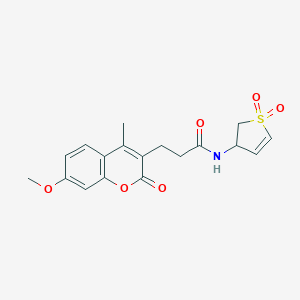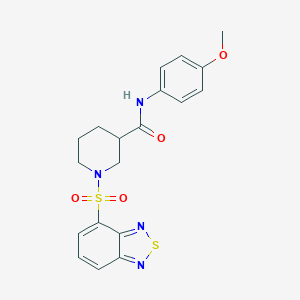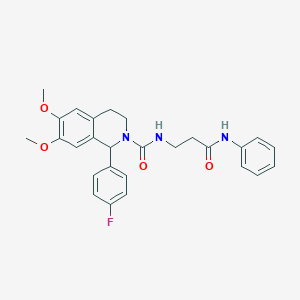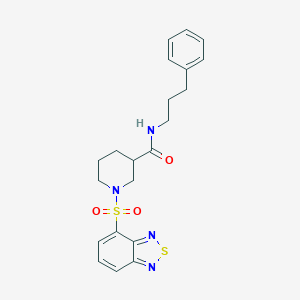![molecular formula C24H27N3O4 B357951 N-(3,5-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide CAS No. 879475-41-9](/img/structure/B357951.png)
N-(3,5-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexane ring, a quinazolinone moiety, and a dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the Quinazolinone Moiety: This step involves the reaction of anthranilic acid with formamide under acidic conditions to form the quinazolinone ring.
Attachment of the Cyclohexane Ring: The cyclohexane ring is introduced through a Friedel-Crafts acylation reaction, where cyclohexanecarboxylic acid is reacted with the quinazolinone intermediate.
Introduction of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the cyclohexane ring via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the quinazolinone moiety, converting it to a dihydroquinazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone moiety is known to inhibit certain enzymes, while the dimethoxyphenyl group can modulate receptor activity. These interactions lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide: can be compared with other quinazolinone derivatives and cyclohexane carboxamides.
Uniqueness: The presence of both the quinazolinone and dimethoxyphenyl groups in a single molecule is unique, providing a combination of properties not found in other similar compounds.
List of Similar Compounds
- This compound
- This compound
Propriétés
Numéro CAS |
879475-41-9 |
|---|---|
Formule moléculaire |
C24H27N3O4 |
Poids moléculaire |
421.5g/mol |
Nom IUPAC |
N-(3,5-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H27N3O4/c1-30-19-11-18(12-20(13-19)31-2)26-23(28)17-9-7-16(8-10-17)14-27-15-25-22-6-4-3-5-21(22)24(27)29/h3-6,11-13,15-17H,7-10,14H2,1-2H3,(H,26,28) |
Clé InChI |
SMTIOULLDQHSKM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O)OC |
SMILES canonique |
COC1=CC(=CC(=C1)NC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,5,9-tetramethyl-6-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B357873.png)

![2-(4-fluorophenyl)-8,9-dimethyl-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B357876.png)
![N-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B357878.png)

![2-methylbutyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B357882.png)

![4-chloro-N-[5-cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide](/img/structure/B357886.png)
![Ethyl 6-(4-chlorobenzoyl)imino-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B357887.png)
![2-chloro-N-[5-cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide](/img/structure/B357888.png)
![6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357889.png)
![ethyl 1-(3-ethoxypropyl)-5-oxo-2-[(3-pyridinylcarbonyl)imino]-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate](/img/structure/B357891.png)
![N-[5-Cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-4-fluorobenzamide](/img/structure/B357892.png)
